N-Boc-1-allyl-1-aminocycloheptane
Overview
Description
N-Boc-1-allyl-1-aminocycloheptane is a cyclic amine that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of cycloheptane and contains an allyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-allyl-1-aminocycloheptane typically involves the following steps:
Formation of the Aminocycloheptane Core: The starting material, cycloheptanone, undergoes reductive amination with an appropriate amine to form 1-aminocycloheptane.
Introduction of the Allyl Group: The 1-aminocycloheptane is then reacted with allyl bromide in the presence of a base such as sodium hydride to introduce the allyl group.
Protection with Boc Group: Finally, the resulting 1-allyl-1-aminocycloheptane is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-Boc-1-allyl-1-aminocycloheptane can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The allyl group can be reduced to form a saturated alkyl chain.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products:
Oxidation: Epoxide or diol derivatives.
Reduction: Saturated alkyl amine.
Substitution: Free amine.
Scientific Research Applications
N-Boc-1-allyl-1-aminocycloheptane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-1-allyl-1-aminocycloheptane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under physiological conditions, releasing the active amine, which can then engage in various biochemical pathways.
Comparison with Similar Compounds
N-Boc-1-aminocycloheptane: Lacks the allyl group, making it less versatile in certain synthetic applications.
N-Boc-1-allyl-1-aminocyclohexane: Contains a six-membered ring instead of a seven-membered ring, which can affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-enylcycloheptyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-5-10-15(11-8-6-7-9-12-15)16-13(17)18-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBQOLJZXPQRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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